Tegaserod - 145158-71-0

Tegaserod

Catalog Number: EVT-290815
CAS Number: 145158-71-0
Molecular Formula: C16H23N5O
Molecular Weight: 301.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tegaserod is classified as a serotonin 5-HT4 receptor partial agonist []. It exhibits promotile activity throughout the gastrointestinal tract []. Its role in scientific research revolves around understanding gastrointestinal motility and visceral hypersensitivity [, ].

Future Directions
  • Further exploration of its mechanism of action, particularly its interaction with SERT and its role in modulating visceral sensitivity [].
  • Investigating the potential therapeutic benefits of Tegaserod in treating other functional gastrointestinal disorders [].
  • Conducting long-term studies to assess its efficacy and safety profile over extended periods [, ].
  • Determining its effectiveness in male patients [, ].
  • Exploring its potential as a novel therapeutic agent for gastric cancer treatment [].

5-Hydroxytryptamine (Serotonin)

Relevance: Tegaserod is a selective 5-HT4 receptor partial agonist, meaning it binds to and activates the same receptor subtype as serotonin but with lower intrinsic activity []. This interaction forms the basis of Tegaserod's prokinetic action, mimicking serotonin's effects on gastrointestinal motility [].

O-Desmethyl Tegaserod

Relevance: Studies have identified O-Desmethyl Tegaserod as a minor metabolite produced during Tegaserod metabolism in human liver microsomes and by CYP2D6 []. This metabolic pathway contributes to the clearance of Tegaserod from the body.

Tegaserod N-Glucuronides (M43.2, M43.8, and M45.3)

Relevance: Research indicates that human liver and small intestine slices metabolize Tegaserod into these N-glucuronides []. M43.8 is identified as the major metabolite in human plasma, highlighting the role of N-glucuronidation in Tegaserod's metabolism [].

5-Methoxyindole-3-Carboxylic Acid (M29.0)

Relevance: M29.0 is generated through a multi-step metabolic process involving nonenzymatic hydrolysis of Tegaserod, followed by enzymatic oxidation and glucuronidation []. Despite being the main metabolite, in vitro studies show M29.0 lacks inhibitory potential toward cytochrome P450 enzymes, suggesting a low risk of metabolic drug interactions [].

Quinidine

Relevance: Quinidine's ability to inhibit CYP2D6 is relevant to Tegaserod metabolism. In vitro studies show that quinidine inhibits the formation of O-Desmethyl Tegaserod in human liver microsomes, indicating a potential for drug interaction [].

Source and Classification

Tegaserod is derived from the indole class of compounds and is chemically designated as 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydrogen maleate. Its empirical formula is C16H23N5OC4H4O4C_{16}H_{23}N_{5}O\cdot C_{4}H_{4}O_{4} with a molecular weight of approximately 417.47 g/mol . The compound was developed by Novartis and was marketed under the brand name Zelnorm.

Synthesis Analysis

The synthesis of tegaserod has evolved to improve yield and purity. A notable method involves a two-step process:

  1. Schiff's Base Formation: The first step involves the reaction of 5-methoxy-indole-3-carboxaldehyde with S-methyl-isothiosemicarbazide hydroiodide in an organic solvent such as methanol or acetonitrile, using an organic or inorganic base like triethylamine or sodium hydroxide .
  2. Coupling Reaction: The product from the first step is then coupled with n-pentyl amine in an organic solvent to yield tegaserod. This method allows for high purity (≥95%) and is suitable for industrial-scale production due to its simplicity and cost-effectiveness .
Molecular Structure Analysis

Tegaserod's molecular structure features a complex arrangement that includes:

  • An indole ring system.
  • A methylene bridge connecting the indole to a guanidine moiety.
  • The presence of a pentyl group contributes to its pharmacological properties.

The compound's structural formula can be represented as follows:

NH2 C NH N C5H11) C O C6H4 OCH3 \text{NH}_2\text{ C NH N C}_5\text{H}_{11})\text{ C O C}_6\text{H}_4\text{ OCH}_3\text{ }

This configuration allows tegaserod to effectively interact with serotonin receptors, particularly 5-HT4 receptors, which are crucial for gastrointestinal motility .

Chemical Reactions Analysis

Tegaserod undergoes various chemical reactions during its metabolism and therapeutic action:

  • Hydrolysis: In vivo, tegaserod is metabolized primarily through hydrolysis, producing several metabolites including M29 (5-methoxyindole-3-carboxylic acid), which has negligible activity at serotonin receptors .
  • Glucuronidation: This process involves conjugation at the guanidine nitrogens, resulting in three isomeric N-glucuronides (M43.2, M43.8, M45.3) that are also pharmacologically inactive .
Mechanism of Action

Tegaserod acts predominantly as a partial agonist at the 5-hydroxytryptamine receptor 4. Its mechanism involves:

  • Stimulation of Gastrointestinal Motility: By activating 5-HT4 receptors located on enteric neurons, tegaserod enhances peristaltic reflexes and intestinal secretion while reducing visceral sensitivity .
  • Neurotransmitter Release: The activation of these receptors leads to the release of neurotransmitters such as calcitonin gene-related peptide from sensory neurons, further promoting gastrointestinal function .
Physical and Chemical Properties Analysis

Tegaserod exhibits several important physical and chemical properties:

  • Appearance: As the maleate salt, it appears as a white to off-white crystalline powder.
  • Solubility: It is slightly soluble in ethanol and very slightly soluble in water .
  • Stability: The compound remains stable under standard storage conditions but should be protected from excessive moisture and heat.
Applications

Tegaserod has several scientific applications:

  • Clinical Use: It is primarily utilized in treating irritable bowel syndrome with constipation and chronic idiopathic constipation .
  • Research Potential: Recent studies have explored its repurposing for neurodegenerative diseases through targeted drug delivery systems like nanoemulsions that facilitate crossing the blood-brain barrier .
  • Pharmacological Research: Ongoing research continues to investigate its effects on gastrointestinal motility disorders and potential roles in other therapeutic areas.
Introduction to Tegaserod: Historical Context and Therapeutic Significance

Discovery and Development of 5-HT4 Receptor Agonists

The development of tegaserod stemmed from targeted efforts to create selective serotonergic modulators that could enhance gastrointestinal motility without cardiac risks associated with earlier agents. Unlike first-generation prokinetics like cisapride (a non-selective 5-HT4 agonist with K⁺ channel blocking effects), tegaserod was designed as a partial agonist with high specificity for 5-HT4 receptors. Chemically identified as (2E)-2-[(5-Methoxy-1H-indol-3-yl)methylene]-N-pentylhydrazinecarboximidamide, tegaserod exhibits a unique pharmacological profile [7]. Beyond its primary action as a 5-HT4 receptor agonist, tegaserod functions as a potent 5-HT2B receptor antagonist, distinguishing it from other serotonergic agents [3] [7]. This dual activity was strategically leveraged to enhance gastrointestinal coordination while potentially mitigating adverse effects associated with 5-HT2B activation.

Table 1: Comparative Pharmacological Profile of Select 5-HT4 Receptor Agonists

Compound5-HT4 Agonism5-HT2B ActivityAdditional Targets
TegaserodPartial agonistAntagonistMinimal 5-HT1 activity
CisaprideAgonistNone significanthERG K⁺ channel block
PrucaloprideHigh-affinity agonistNegligibleNone significant
MosaprideAgonistNone significant5-HT3 antagonism

Tegaserod’s Classification as a Serotonergic Modulator

Tegaserod belongs to a specialized class of gastrointestinal prokinetic agents known as serotonin-4 (5-HT4) receptor agonists. Its mechanism centers on enhancing the peristaltic reflex and reducing visceral sensitivity through targeted actions on the enteric nervous system. Upon binding to presynaptic 5-HT4 receptors on intrinsic primary afferent neurons (IPANs) in the submucosal and myenteric plexuses, tegaserod facilitates the release of acetylcholine and calcitonin gene-related peptide (CGRP) [6]. This neurotransmitter release amplifies ascending contraction and descending relaxation reflexes essential for coordinated propulsive motility. Additionally, tegaserod stimulates chloride and fluid secretion into the intestinal lumen, which softens stool and promotes bowel movements [4]. Importantly, tegaserod's action on mucosal 5-HT4 receptors enhances epithelial barrier function and promotes mucosal healing through increased proliferation and reduced apoptosis of intestinal epithelial cells [5].

Historical Timeline of Regulatory Approvals and Withdrawals

Tegaserod's regulatory history reflects evolving risk-benefit assessments in targeted populations:

  • 2002: Tegaserod (brand name Zelnorm®) received initial FDA approval for IBS-C in women based on clinical trials demonstrating significant improvements in abdominal pain, bloating, and constipation symptoms [2] [7].
  • 2004: Approval expanded to include chronic idiopathic constipation in both genders.
  • March 2007: Voluntary withdrawal from U.S. and Canadian markets following an FDA analysis suggesting increased cardiovascular ischemic events (0.11% with tegaserod vs. 0.01% with placebo), primarily in patients with preexisting cardiovascular risk factors [7].
  • 2010-2018: Post-withdrawal observational studies, including a large U.S. insurance database analysis (n=53,049), found no significant increase in cardiovascular risk in appropriately selected patients, paving the way for reconsideration [7].
  • July 2019: FDA reintroduced tegaserod under a restricted indication exclusively for IBS-C in women under 65 without cardiovascular history, supported by reanalysis of original trial data [1] [8].

Table 2: Key Regulatory Milestones for Tegaserod

YearRegulatory ActionIndication ScopeBasis for Decision
2002Initial FDA approvalIBS-C (women)Efficacy in global symptom relief (SGA responder rate: ~40% vs 30% placebo)
2004Indication expansionChronic idiopathic constipation (all adults)Demonstrated increase in spontaneous bowel movements
2007Voluntary market withdrawalAll indicationsCardiovascular risk concerns in patients with preexisting conditions
2019Restricted reintroductionIBS-C (women <65 without CVD)Reanalysis confirming safety in low-risk population

Role in Gastrointestinal Motility Disorders: IBS-C and Chronic Idiopathic Constipation

Tegaserod demonstrates clinically significant efficacy in IBS-C through multi-symptom relief. Pooled analyses from four randomized controlled trials (n=2,752 indicated population) demonstrate that tegaserod 6 mg twice daily significantly improves:

  • Global Symptoms: 44.1% of tegaserod-treated women (<65 without CVD) achieved clinical response (SGA) versus 36.5% with placebo (OR: 1.38; P<0.001) [1] [8].
  • Abdominal Pain/Discomfort: Rapid and sustained reductions through visceral sensitivity modulation [6].
  • Constipation Parameters: Increased stool frequency, improved stool consistency, and reduced straining [1] [2].
  • Mucosal Protection: Preclinical studies reveal that mucosal 5-HT4 receptor activation enhances epithelial barrier function, accelerates wound healing, reduces oxidative stress-induced apoptosis, and improves bacterial clearance—effects demonstrated in dextran sodium sulfate (DSS) and trinitrobenzene sulfonic acid (TNBS) colitis models [5].

Table 3: Therapeutic Effects of Tegaserod in IBS-C Management

Therapeutic ActionClinical OutcomeMechanistic Basis
Enhanced motilityIncreased stool frequency, reduced straining5-HT4-mediated acetylcholine release → enhanced peristaltic reflex
Reduced visceral sensitivityImproved abdominal pain/discomfort scoresModulation of afferent signaling in enteric nervous system
Secretory effectsSofter stool consistencyStimulation of chloride/fluid secretion
Mucosal protectionReduced inflammation in colitis modelsEpithelial proliferation, barrier enhancement, apoptosis resistance

The drug's efficacy extends beyond motility enhancement to encompass visceral analgesia and mucosal protection, making it a multi-mechanistic agent for IBS-C. Its reintroduction provides a valuable therapeutic option for women under 65 without cardiovascular risk factors who remain symptomatic despite first-line therapies.

Properties

CAS Number

145158-71-0

Product Name

Tegaserod

IUPAC Name

1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)

InChI Key

IKBKZGMPCYNSLU-UHFFFAOYSA-N

SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC

Synonyms

5-methoxyindol-3-carboxaldehyde amino(pentylamino)methylenehydrazone hydrogen maleate
HTF 919
SDZ HTF 919
SDZ HTF-919
tegaserod
tegaserod maleate
Zelmac
Zelnorm

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC

Isomeric SMILES

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.